molecular formula C18H17FN2O3S2 B2983435 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895473-80-0

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2983435
CAS No.: 895473-80-0
M. Wt: 392.46
InChI Key: CCUKDGHFNXHKNL-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzo[b]thiophene acetamide family, characterized by a bicyclic thiophene core fused with a cyclohexene ring. The structure includes a 3-cyano substituent on the thiophene ring and a 6-methyl group on the cyclohexene moiety. The 4-fluorophenylsulfonyl group may improve metabolic stability and target binding affinity compared to simpler acetamide derivatives.

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-11-2-7-14-15(9-20)18(25-16(14)8-11)21-17(22)10-26(23,24)13-5-3-12(19)4-6-13/h3-6,11H,2,7-8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUKDGHFNXHKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrobenzo[b]thiophene core, followed by the introduction of the cyano and methyl groups. The final steps involve the sulfonylation of the acetamide with the 4-fluorophenylsulfonyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Chloro-substituted analogs (e.g., compound in ) are commercially available but lack the sulfonyl group’s polarity, which may reduce solubility .
  • Thiophene-containing analogs (e.g., ) prioritize heterocyclic diversity but may exhibit different pharmacokinetic profiles due to sulfur-sulfur interactions .
Anticancer Potential

Tetrahydrobenzo[b]thiophene acetamides are investigated for cytotoxicity and kinase inhibition. For example:

  • Compound 11 (): Exhibited IC₅₀ values of 2.1 µM (PC3 prostate cancer) and 3.5 µM (HEPG2 liver cancer) via caspase-3/9 activation and MMP-2/9 inhibition .
  • N-Acetyl derivatives (): Moderate yields (40–86%) but unquantified bioactivity in the provided data .

The target compound’s 4-fluorophenylsulfonyl group may enhance binding to EGFR/HER2 kinases, as seen in structurally related thiophene-based inhibitors (). However, specific cytotoxicity data for the target compound are absent in the evidence.

Metabolic Stability
  • Sulfonyl groups generally improve metabolic stability by resisting oxidative degradation. The 4-fluorophenyl moiety further reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogs .

Physicochemical Properties

Property Target Compound N-Acetyl Analog () Chloro Analog ()
Molecular Weight (g/mol) ~407.45 (calculated) ~326.38 ~300.78
LogP (Predicted) ~2.5 ~2.1 ~2.8
Hydrogen Bond Acceptors 5 3 3

Notes:

  • The sulfonyl group increases hydrogen-bond acceptor count, favoring interactions with polar binding pockets .

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on its anti-inflammatory and anticancer properties.

Synthesis and Structural Characteristics

The compound was synthesized using a straightforward two-step process involving commercially available reagents. The structure was confirmed through various spectroscopic methods including 1H^{1}H and 13C^{13}C nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) . The molecular formula is C21H24N2O3S2C_{21}H_{24}N_{2}O_{3}S_{2}, with a molecular weight of 416.6 g/mol .

Anti-inflammatory Activity

In silico studies have indicated that this compound acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The docking studies revealed strong binding affinities to 5-LOX with high binding energy values, suggesting potential for further optimization .

Table 1: Binding Affinities and Interactions

Target Enzyme Binding Energy (kcal/mol) Key Interactions
5-LOX-9.12Hydrogen bonds with PHE177 and GLN413
COX-2-5.67Weak interaction

The cyano group in position 3 forms crucial hydrogen bonds that enhance the compound's affinity for the target enzyme .

Anticancer Activity

The anticancer potential of the compound has been evaluated against various tumor cell lines. Notably, it exhibited significant growth inhibition in MCF-7 breast cancer cells, with a GI50 value of approximately 10.9 µM . In contrast, less activity was observed against NCI-H460 lung cancer cells.

Table 2: Anticancer Activity Data

Cell Line GI50 (µM) Activity Level
MCF-710.9High
NCI-H460146Low

These findings suggest that the compound may possess selective cytotoxicity toward certain cancer types, warranting further investigation into its mechanisms of action .

Case Studies

A recent study highlighted the use of this compound in combination therapies for enhanced efficacy against resistant cancer cell lines. The results demonstrated improved apoptosis rates when combined with conventional chemotherapeutics, indicating a synergistic effect .

Q & A

Q. What crystallographic strategies ensure accurate structural determination?

  • Methodological Answer : Collect high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL for small-molecule structures. Address twinning or disorder with SHELXD/SHELXE pipelines. Validate hydrogen bonding (e.g., C–H···O interactions) via Mercury visualization .

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